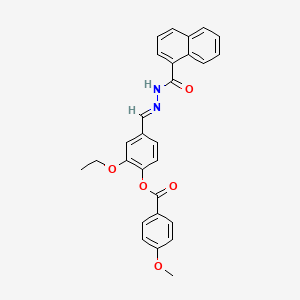
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method is the condensation reaction between 2-ethoxy-4-formylphenyl 4-methoxybenzoate and 1-naphthoyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research . Its applications span various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving hydrazone formation and interactions with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-4-(2-(1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structure, which includes both naphthoyl and methoxybenzoate groups. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it valuable for specialized research applications.
Propiedades
| 767335-34-2 | |
Fórmula molecular |
C28H24N2O5 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-26-17-19(11-16-25(26)35-28(32)21-12-14-22(33-2)15-13-21)18-29-30-27(31)24-10-6-8-20-7-4-5-9-23(20)24/h4-18H,3H2,1-2H3,(H,30,31)/b29-18+ |
Clave InChI |
GHEMJDFFKSVEHB-RDRPBHBLSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
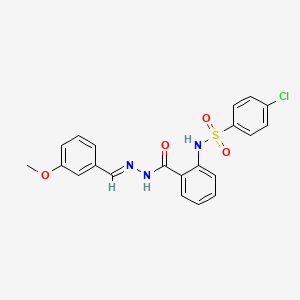
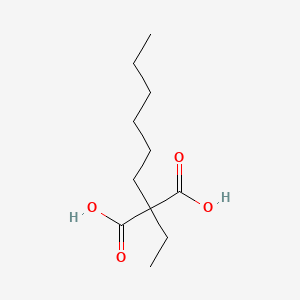
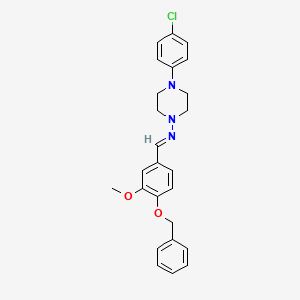
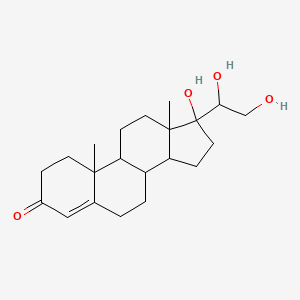

![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)


![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
